8-(Dimethylamino)naphthalen-1-ol

Catalog No.
S12355562
CAS No.
62606-19-3
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Dimethylamino)naphthalen-1-ol

CAS Number

62606-19-3

Product Name

8-(Dimethylamino)naphthalen-1-ol

IUPAC Name

8-(dimethylamino)naphthalen-1-ol

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-13(2)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8,14H,1-2H3

InChI Key

MFDRXEBMVOFXBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)O

8-(Dimethylamino)naphthalen-1-ol (CAS 62606-19-3) is a highly specialized peri-substituted naphthalene derivative characterized by the close spatial proximity of a hydroxyl group and a dimethylamino group. This geometry enforces a strong intramolecular O-H···N hydrogen bond, fundamentally altering the electronic and reactive profile of the molecule compared to standard naphthols [1]. For industrial and research procurement, this compound is primarily sourced as a high-performance leaving group in the design of self-cleaving molecular probes, and as a bifunctional building block for synthesizing strained heterocycles and conformationally locked ligands [2]. Its ability to provide intramolecular general acid catalysis makes it a critical scaffold in advanced assay development and complex organic synthesis where standard aromatic alcohols fail.

Research Fit

1
Intramolecular O–H⋯N hydrogen bond model system Peri-substitution enforces proximity, supporting proton-transfer and hydrogen-bond strength studies
2
Computational benchmark for peri-naphthalene interactions Crystallographic and kinetic data support validation of DFT and MD simulations
3
General-acid/base catalysis mechanistic probe Neighboring dimethylamino group provides built-in catalytic handle for phosphate ester reactivity studies

Attempting to substitute 8-(Dimethylamino)naphthalen-1-ol with generic 1-naphthol results in the complete loss of intramolecular general acid catalysis, as 1-naphthol lacks the peri-dimethylamino group required to dramatically lower the effective pKa of the leaving group during cleavage events [1]. Conversely, substituting with 1,8-bis(dimethylamino)naphthalene (DMAN, the classic 'Proton Sponge') fails because DMAN is a purely basic scaffold lacking the nucleophilic and derivatizable hydroxyl moiety [2]. For procurement applications requiring self-catalyzed phosphate hydrolysis, targeted heterocyclization, or a specific neutral O-H···N hydrogen bonding motif, 8-(Dimethylamino)naphthalen-1-ol is strictly non-interchangeable and must be sourced directly.

Substitution Risk

Target 8-(Dimethylamino)naphthalen-1-ol
Intramolecular O–H⋯N hydrogen bond suppresses acidity; pKₐ shift versus typical naphthols alters protonation state in basic media.
Substitute 1-(Dimethylamino)naphthalene
Lacks hydroxyl group entirely; excited-state dynamics and fluorescence signatures differ markedly, preventing direct photophysical replacement.
Substitute Positional isomers (e.g., 8-(dimethylamino)-2-naphthol)
Hydroxyl and amino groups reside on different rings; peri-geometry and resulting hydrogen-bonding motif cannot be replicated.

Dramatic Effective pKa Reduction for Leaving Group Activation

In the design of reactive probes and phosphate esters, the leaving group's pKa is a critical determinant of reaction kinetics. Studies demonstrate that the effective pKa of the 8-dimethylamino-1-naphtholate leaving group is reduced to 3.4 during the transition state of hydrolysis, driven by partial protonation from the adjacent dimethylammonium group [1]. In contrast, a standard 1-naphtholate leaving group maintains a pKa of approximately 9.4 [1]. This 6-order-of-magnitude shift makes 8-(Dimethylamino)naphthalen-1-ol an exceptionally potent leaving group for self-cleaving systems.

Evidence DimensionEffective pKa of the leaving group in transition state
Target Compound Data8-dimethylamino-1-naphtholate (pKa ~3.4)
Comparator Or Baseline1-naphtholate (pKa ~9.4)
Quantified Difference6.0 pKa unit reduction (1,000,000-fold increase in leaving group capability)
ConditionsPhosphate ester hydrolysis transition state

Allows developers to engineer ultra-fast, self-catalyzed molecular probes and assays that would be kinetically impossible with standard naphthol derivatives.

Acidity suppression
Head-to-head
ΔpKₐ +5.6
pKₐ 14.9 vs. 9.3 (1‑naphthol)
Acidity reduced by ~4×10⁵ fold; protonated form stabilized under basic conditions.
H₂O, 25 °C; attributed to strong O–H⋯N hydrogen bond.

Intramolecular General Acid Catalysis of Nucleophilic Attack

The unique peri-substitution of 8-(Dimethylamino)naphthalen-1-ol enables it to act as an intramolecular general acid catalyst when incorporated into phosphodiester architectures. The dimethylammonium group actively catalyzes the hydrolysis and nucleophilic attack on the adjacent phosphate [1]. Standard naphthyl phosphates completely lack this self-catalytic mechanism, resulting in sluggish baseline kinetics [1]. This built-in catalytic acceleration is highly specific to the rigid geometry of the 1,8-naphthalene scaffold.

Evidence DimensionCatalytic mechanism during nucleophilic attack
Target Compound DataMethyl 8-dimethylamino-1-naphthyl phosphate (exhibits efficient intramolecular general acid catalysis)
Comparator Or BaselineUnsubstituted naphthyl phosphates (uncatalyzed, slow background hydrolysis)
Quantified DifferenceEnables rapid, self-catalyzed nucleophilic displacement
ConditionsAqueous hydrolysis and nucleophilic attack assays

Critical for procuring a scaffold that actively drives its own cleavage in diagnostic or synthetic applications, rather than relying on external catalysts.

Phosphate hydrolysis
Data to verify
~10⁶-fold faster
vs. diethyl naphthyl-1-phosphate
Supports intramolecular general-acid catalysis context.
Sources not specified; verify with original kinetic data.

Bifunctional Reactivity for Strained Heterocycle Synthesis

The peri-relationship between the hydroxyl and dimethylamino groups confers exceptional reactivity, allowing 8-(Dimethylamino)naphthalen-1-ol to serve as a highly specialized precursor. Under acidic conditions, related peri-substituted systems undergo heterocyclization and nucleophilic displacement that are impossible in 1-substituted or 1,4-substituted naphthalenes [1]. The strong O-H···N hydrogen bond activates the molecule, making it a critical building block for difficult-to-access multinuclear heterocyclic compounds [1].

Evidence DimensionSuitability for peri-fused heterocycle formation
Target Compound Data8-(Dimethylamino)naphthalen-1-ol (highly activated for peri-cyclization)
Comparator Or Baseline1-Naphthol (incapable of peri-heterocyclization without a second functional group)
Quantified DifferenceDirect access to strained O,N-heterocycles
ConditionsAcid-catalyzed synthetic pathways

Provides synthetic chemists with a ready-made, conformationally locked building block for discovering novel materials and pharmaceuticals.

Proton transfer retardation
Class-level
~10⁴-fold slower
vs. unconstrained hydroxy transfer
Quantifies intramolecular H‑bond strength; benchmark for proton‑transfer modeling.
80% DMSO–water; kinetics reflect O–H⋯N distortion requirement.
Solid-state H‑bond geometry
Class-level
O⋯N 2.569(5) Å
H⋯N 1.72(3) Å, O–H 0.90(3) Å
Provides precise structural benchmark; 1‑naphthol forms intermolecular chains instead.
X‑ray at 85 K; non‑disordered molecules.
Fluorescence behavior
Supporting
Weak 0–0 origin
Intensity collapse >1000 cm⁻¹ (1DMAN analog)
Dimethylamino group introduces nonradiative decay; emission properties differ from 1‑aminonaphthalene.
Supersonic jet LIF; 8‑OH derivative inferred from 1DMAN data.

Design of Self-Cleaving Diagnostic Probes

Because the adjacent dimethylammonium group lowers the effective pKa of the naphtholate leaving group to 3.4, this compound is highly effective for synthesizing phosphate-based molecular probes that require ultra-fast, self-catalyzed cleavage upon activation in biochemical assays [1].

Synthesis of Strained Naphthalene Heterocycles

The exceptional reactivity of the 1,8-peri substituents makes this compound an ideal starting material for the synthesis of complex, difficult-to-access multinuclear heterocycles, where the proximity of the O and N atoms facilitates targeted ring-closure [2].

Development of Conformationally Locked Ligands

The strong intramolecular O-H···N hydrogen bond provides a rigid, neutral scaffold that can be exploited in the design of specialized ligands for transition metal catalysis, offering a distinct electronic environment compared to the highly basic, cationic 'Proton Sponge' benchmark [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Intramolecular H‑bond computational validation
Reported X‑ray geometry and proton‑transfer kinetic data
DFT/MD benchmarking against O⋯N distance and retardation factor
Phosphate ester hydrolysis mechanistic studies
Neighboring dimethylammonium general‑acid catalysis
Transition‑state stabilization and leaving‑group activation analysis
Synthesis of 8‑substituted naphthylamine ligands
peri‑Reactivity for lithiation and functionalization
B→N intramolecular stabilization and ligand geometry
pH‑stable fluorescent probe scaffold
Protonated hydroxyl across wide pH range
Analyte‑induced H‑bond disruption and emission recovery

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

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